3-{[4-(3-chlorobenzyl)piperazin-1-yl]methyl}-1H-indole
Description
3-{[4-(3-Chlorobenzyl)piperazin-1-yl]methyl}-1H-indole is an indole-based compound featuring a piperazine ring substituted with a 3-chlorobenzyl group at the N4 position and a methyl linker connecting the piperazine to the indole core. The 3-chlorobenzyl substituent introduces both steric and electronic effects, which may influence binding affinity and selectivity toward biological targets. Synthetic routes for this compound typically involve nucleophilic substitution or coupling reactions, yielding products with moderate efficiency (e.g., 26% yield for this compound) .
Properties
Molecular Formula |
C20H22ClN3 |
|---|---|
Molecular Weight |
339.9 g/mol |
IUPAC Name |
3-[[4-[(3-chlorophenyl)methyl]piperazin-1-yl]methyl]-1H-indole |
InChI |
InChI=1S/C20H22ClN3/c21-18-5-3-4-16(12-18)14-23-8-10-24(11-9-23)15-17-13-22-20-7-2-1-6-19(17)20/h1-7,12-13,22H,8-11,14-15H2 |
InChI Key |
BFRBUBBAYOZRQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Cl)CC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(3-CHLOROBENZYL)PIPERAZINO]METHYL}-1H-INDOLE typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Substitution on the Piperazine Ring: The piperazine ring is substituted with a 3-chlorobenzyl group through nucleophilic substitution reactions. This can be achieved by reacting piperazine with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Coupling of Indole and Piperazine Derivatives: The final step involves coupling the indole derivative with the substituted piperazine. This can be done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction of the compound can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and piperazine rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions can be carried out using reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of bases or acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-diones, while reduction can yield indoline derivatives.
Scientific Research Applications
3-{[4-(3-CHLOROBENZYL)PIPERAZINO]METHYL}-1H-INDOLE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-{[4-(3-CHLOROBENZYL)PIPERAZINO]METHYL}-1H-INDOLE involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity towards its targets. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Enzyme Inhibition and Receptor Interactions
- BACE1 Inhibition: Indole-piperazine derivatives with phenylsulfonyl or benzyloxy groups (e.g., compounds 8 and 21 in ) exhibit IC50 values of ~20 mM for BACE1 inhibition.
- Dopamine Receptor Selectivity:
- L-745,870 (4-chlorophenyl-piperazine-pyrrolopyridine) shows D4 receptor selectivity (Ki = 0.43 nM), highlighting the importance of para-chloro substitution and heterocyclic core structure .
- L-741,626 (4-chlorophenyl-piperidine-indole) is a D2-selective antagonist , demonstrating that replacing piperazine with piperidine and altering substitution positions shifts receptor preference .
- 3e’s 3-chloro substitution may reduce D4/D2 affinity compared to these analogs, though empirical data is needed to confirm this hypothesis.
Physicochemical Properties
- However, this could reduce aqueous solubility, a common trade-off in CNS-targeted drugs .
Biological Activity
3-{[4-(3-chlorobenzyl)piperazin-1-yl]methyl}-1H-indole is a synthetic compound that combines indole and piperazine moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and comparative analysis with similar compounds.
- Molecular Formula : C20H22ClN3
- Molecular Weight : 339.9 g/mol
- IUPAC Name : 3-{[4-(3-chlorobenzyl)piperazin-1-yl]methyl}-1H-indole
The biological activity of 3-{[4-(3-chlorobenzyl)piperazin-1-yl]methyl}-1H-indole is primarily attributed to its interaction with various receptors and enzymes. The indole core is known to modulate receptor activities, while the piperazine ring enhances binding affinity and selectivity.
Key Mechanisms:
- Receptor Interaction : The compound may interact with neurotransmitter receptors, which can influence neurological pathways.
- Enzyme Modulation : It may act as an inhibitor or activator of specific enzymes, impacting metabolic processes.
Biological Activities
Research indicates that 3-{[4-(3-chlorobenzyl)piperazin-1-yl]methyl}-1H-indole exhibits several biological activities:
Antimicrobial Activity
Studies have shown the compound possesses significant antimicrobial properties. For instance, it has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics.
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Klebsiella pneumoniae | 20 | 8 |
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies suggest it inhibits the proliferation of cancer cell lines through apoptosis induction.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5.2 |
| MCF-7 | 4.8 |
| A549 | 6.0 |
Case Studies
- Antimicrobial Efficacy : A study published in MDPI highlighted the synthesis of derivatives related to indole compounds that exhibited promising antibacterial activity against resistant strains .
- Anticancer Activity : Research conducted by ACS Publications demonstrated that modifications in the indole structure could enhance anticancer activity, suggesting a structure-activity relationship that could be explored further .
Comparative Analysis with Similar Compounds
The unique combination of indole and piperazine in this compound distinguishes it from other derivatives. Below is a comparison with similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Indole-3-acetic acid | Indole Derivative | Plant growth regulator |
| 1-benzylpiperazine | Piperazine Derivative | Antidepressant properties |
| 3-{[4-(4-bromophenyl)piperazin-1-yl]methyl}indole | Indole-Piperazine Hybrid | Antimicrobial effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
